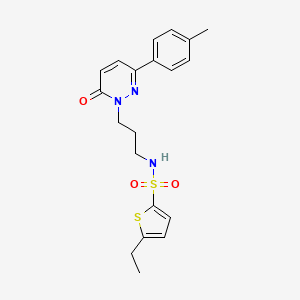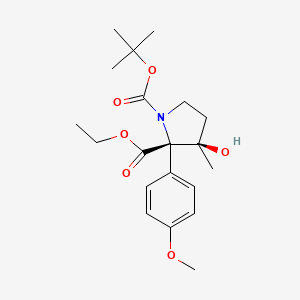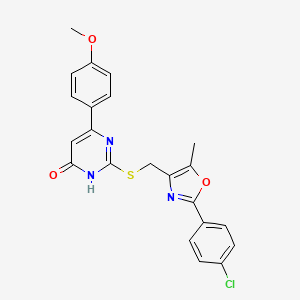
5-ethyl-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5-ethyl-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a derivative of thiophene sulfonamide, which is a class of compounds known for their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, it is structurally related to the thiophene sulfonamides discussed in the research. These compounds have been evaluated for various biological activities, including ocular hypotensive activity and urease inhibition, which suggests their potential in medical applications such as treating glaucoma and as antibacterial agents .
Synthesis Analysis
The synthesis of thiophene sulfonamide derivatives is typically achieved through reactions such as the Suzuki–Miyaura cross-coupling, as reported in the second paper. This method involves the reaction of aryl boronic acids or esters with a suitable thiophene sulfonamide precursor under mild temperature conditions . Although the exact synthesis of 5-ethyl-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is not detailed, it is likely that a similar synthetic strategy could be employed, with the appropriate precursors and conditions tailored to introduce the specific substituents.
Molecular Structure Analysis
The molecular structure of thiophene sulfonamide derivatives is characterized by the presence of a thiophene ring linked to a sulfonamide group. The electronic effects of different substituents on the thiophene ring, such as chloro, methyl, methoxy, and fluoro groups, can significantly influence the compound's biological activity . The specific compound would have a complex structure due to the presence of a pyridazinyl group and a p-tolyl moiety, which could affect its binding affinity and overall pharmacological profile.
Chemical Reactions Analysis
Thiophene sulfonamides can participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group and the potential for substitution on the thiophene ring. The sulfonamide group can form hydrogen bonds, which is important for the interaction with biological targets. The reactivity of the thiophene ring can be modified by the substituents, which can also influence the compound's ability to undergo further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene sulfonamide derivatives are influenced by their molecular structure. The solubility, pKa, and pigment binding affinity are important parameters that were optimized in the compounds studied for ocular hypotensive activity . The presence of different substituents can also affect the compound's water solubility and its ability to interact with enzymes or receptors. For instance, the introduction of methoxyethyl groups was found to enhance water solubility and minimize pigment binding in the iris . The specific physical and chemical properties of 5-ethyl-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide would need to be determined experimentally, but it is likely that the compound would exhibit properties suitable for its intended biological application, based on the structure-activity relationship observed in related compounds .
Scientific Research Applications
Synthesis and Antibacterial Evaluation
Researchers have focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed at developing potential antibacterial agents. For instance, Azab et al. (2013) explored the synthesis of novel heterocyclic compounds including pyran, pyridine, and pyridazine derivatives, which showed high antibacterial activities against several strains. This highlights the role of such compounds in the development of new antibacterial therapies (M. E. Azab, M. Youssef, & E. A. El‐Bordany, 2013).
Antimicrobial Activity
In a similar vein, Sarvaiya et al. (2019) synthesized Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds, which upon evaluation showed significant antimicrobial activity against various bacteria and fungi. This study underscores the compound's potential in addressing microbial resistance through new chemical entities (Nikulsinh Sarvaiya, Sheetal Gulati, & Harshil Patel, 2019).
Physical Properties and Solubility
Understanding the solubility and thermodynamics of such compounds is crucial for their formulation and therapeutic application. Imran et al. (2017) studied the solubility of pyridazinone derivatives, highlighting the challenges associated with their poor aqueous solubility and proposing solutions to enhance their pharmaceutical applications (M. Imran, N. Haq, Abida, F. Alanazi, I. Alsarra, & F. Shakeel, 2017).
Antitumor and Anticancer Properties
The exploration of heterocyclic compounds for antitumor and antibacterial properties has also been a significant area of research. Hafez et al. (2017) synthesized a series of compounds, demonstrating their in vitro activity against various human tumor cell lines, thus indicating their potential in cancer treatment (H. Hafez, Sulaiman A. Alsalamah, & Abdel-Rhman B. A. El-Gazzar, 2017).
Ocular Hypotensive Activity
Compounds have been evaluated for their potential in treating glaucoma through topical ocular hypotensive activity. Prugh et al. (1991) researched thiophene-2-sulfonamides derivatives for their effectiveness in glaucoma models, contributing to the development of treatments for this eye condition (J. D. Prugh et al., 1991).
properties
IUPAC Name |
5-ethyl-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-3-17-9-12-20(27-17)28(25,26)21-13-4-14-23-19(24)11-10-18(22-23)16-7-5-15(2)6-8-16/h5-12,21H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWNDHSINBAYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B3007133.png)


![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B3007138.png)
![3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3007140.png)
![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B3007141.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3007142.png)
![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3007143.png)

![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3007145.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide](/img/structure/B3007146.png)


